![molecular formula C22H24N4O3 B2533679 3-[2-[4-(2,5-二甲苯基)哌嗪-1-基]-2-氧代乙基]-1H-喹唑啉-2,4-二酮 CAS No. 896381-11-6](/img/no-structure.png)

3-[2-[4-(2,5-二甲苯基)哌嗪-1-基]-2-氧代乙基]-1H-喹唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

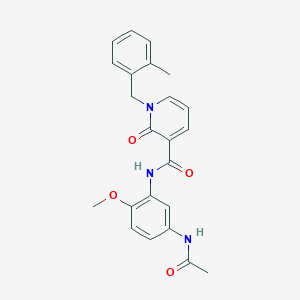

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as AL-108, is a small molecule drug candidate that has been studied for its potential use in treating Alzheimer's disease.

科学研究应用

喹唑啉衍生物在药物化学中的应用

喹唑啉及其衍生物,包括 3-[2-[4-(2,5-二甲苯基)哌嗪-1-基]-2-氧代乙基]-1H-喹唑啉-2,4-二酮,因其潜在的生物活性而在药物化学中得到了广泛的研究。喹唑啉衍生物在合成各种生物活性分子中很重要,对病原体如金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌表现出抗菌活性。喹唑啉酮核的稳定性激发了通过引入生物活性部分来创造新的药物,解决了药物开发中面临的溶解性挑战 (Tiwary 等,2016)。

抗结直肠癌活性

喹唑啉化合物,包括特定的衍生物,已被发现具有抗结直肠癌的功效。通过用氨基或取代氨基取代苯环和/或嘧啶环,研究人员开发出具有抗癌特性的新型类似物。这些衍生物通过调节癌症进展中涉及的基因和蛋白质的表达来抑制结直肠癌细胞的生长,表明喹唑啉核在识别具有合适药代动力学特征的新型抗结直肠癌药物方面具有潜力 (Moorthy 等,2023)。

在光电材料中的应用

喹唑啉衍生物在光电材料的开发中也十分突出。研究表明,将喹唑啉和嘧啶片段掺入 π 扩展共轭体系中,可以为电子器件、发光元件和图像传感器创造新型材料。这些衍生物的电致发光特性使其在制造有机发光二极管 (OLED) 方面具有价值,包括白色 OLED 和高效红色磷光 OLED。这突出了喹唑啉衍生物超越药物应用的多功能性,展示了它们在先进材料科学领域的潜力 (Lipunova 等,2018)。

作用机制

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs .

Mode of Action

Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

Similar compounds have been analyzed for their adme properties, and some have exhibited an acceptable pharmacokinetic profile .

Result of Action

The activation or blockade of alpha1-adrenergic receptors, which similar compounds target, is a major therapeutic approach for the treatment of numerous disorders .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione' involves the condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester. This intermediate is then reacted with 1,2-diaminoethane to form the final product.", "Starting Materials": [ "2-amino-3-(2,5-dimethylphenyl)propanoic acid", "ethyl acetoacetate", "1,2-diaminoethane" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,5-dimethylphenyl)propanoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(2,5-dimethylphenyl)-4-oxo-1,3-diazaspiro[4.5]dec-3-ene-1,7-dicarboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with 1,2-diaminoethane in the presence of a base such as sodium hydroxide to form the final product, 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione." ] } | |

CAS 编号 |

896381-11-6 |

分子式 |

C22H24N4O3 |

分子量 |

392.459 |

IUPAC 名称 |

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H24N4O3/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)20(27)14-26-21(28)17-5-3-4-6-18(17)23-22(26)29/h3-8,13H,9-12,14H2,1-2H3,(H,23,29) |

InChI 键 |

BHYZDXXFNXIKST-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-({[(2-cyanoethyl)(methyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B2533602.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)

![5-{[(5-Chloro-2-methoxyphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2533617.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533619.png)